molecular formula C20H22ClN5O2 B2974524 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1797953-46-8

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2974524
CAS No.: 1797953-46-8
M. Wt: 399.88
InChI Key: KJZQLIVZZGZVNE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine derivative. This can be achieved through the reaction of 3-cyanopyridine with piperidine under basic conditions.

    Coupling with the Aromatic Urea: The next step involves the coupling of the piperidine intermediate with 5-chloro-2-methoxyaniline. This reaction is usually facilitated by a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.

    Final Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-(piperidin-4-ylmethyl)urea: Lacks the cyanopyridine moiety.

    1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)ethyl)urea: Has an ethyl linker instead of a methyl linker.

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both the cyanopyridine and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-28-18-5-4-16(21)11-17(18)25-20(27)24-13-14-6-9-26(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQLIVZZGZVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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